Isococamin
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Overview
Description
Isococamin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinct molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isococamin typically involves multiple steps, starting from readily available precursors. The synthetic routes may include:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This may involve:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Isococamin undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce various oxidized derivatives.
Reduction: Can yield reduced forms with different functional groups.
Substitution: Results in substituted derivatives with new functional groups.
Scientific Research Applications
Isococamin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Isococamin exerts its effects involves:
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. For example, it might inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isococamin can be compared with other similar compounds, such as:
Cocaine Analogues: These compounds share structural similarities and may exhibit similar biological activities.
Amphetamines: Another class of stimulants with comparable effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure, which allows it to participate in specific reactions and exhibit distinct biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
490-15-3 |
---|---|
Molecular Formula |
C38H46N2O8 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
bis[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-/m0/s1 |
InChI Key |
SYSWFFZJNZSEIZ-FGABBBEOSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)O[C@H]4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Origin of Product |
United States |
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